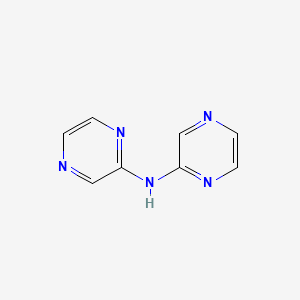

Di(pyrazin-2-yl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-pyrazin-2-ylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5/c1-3-11-7(5-9-1)13-8-6-10-2-4-12-8/h1-6H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUJZUZCTOZSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Di(pyrazin-2-yl)amine: A Key Scaffold for Drug Discovery

Abstract

Di(pyrazin-2-yl)amine is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazine ring is a well-established pharmacophore found in numerous approved drugs and clinical candidates, valued for its role in modulating biological activity and improving pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of a robust synthetic route to this compound via the Buchwald-Hartwig amination, details its thorough characterization using modern analytical techniques, and discusses its potential applications for professionals in drug development. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both practical utility and scientific rigor.

Introduction: The Significance of the Pyrazine Moiety

The pyrazine nucleus is a privileged scaffold in pharmaceutical sciences, integral to the structure of drugs with diverse therapeutic applications, from the anti-tuberculosis agent Pyrazinamide to novel anticancer and anti-inflammatory compounds.[3][4] Its two nitrogen atoms, positioned at the 1 and 4 positions of the six-membered aromatic ring, act as hydrogen bond acceptors and sites for metabolic transformations, making it a versatile building block for tuning drug-receptor interactions and ADME (absorption, distribution, metabolism, and excretion) profiles.[2][5]

This compound, which links two of these important rings via a secondary amine, presents a unique three-dimensional structure and a rich array of potential donor-acceptor sites. This makes it an attractive core for designing ligands for various biological targets, particularly kinases and other ATP-binding proteins. This guide offers a detailed protocol for its synthesis and a multi-faceted approach to its structural verification.

Synthetic Strategy: The Buchwald-Hartwig Amination

The formation of the C-N bond between the two pyrazine rings is the key synthetic challenge. While classical methods like the Ullmann condensation exist, they often require harsh conditions such as high temperatures and stoichiometric amounts of copper, limiting their scope and functional group tolerance.[6][7][8] The palladium-catalyzed Buchwald-Hartwig amination represents a more modern, efficient, and versatile alternative, allowing for C-N bond formation under milder conditions with a broader range of substrates.[9][10]

Rationale for Method Selection

The Buchwald-Hartwig reaction is selected for its superior performance in coupling heteroaryl halides with amines. The causality behind this choice rests on several factors:

-

Mild Conditions: The reaction proceeds at significantly lower temperatures than the Ullmann condensation, preserving sensitive functional groups.

-

Catalytic Efficiency: Only a small amount of palladium catalyst is required, making the process more atom-economical and reducing metal contamination in the final product.[10]

-

Ligand-Tunable Reactivity: The use of specialized phosphine ligands allows for fine-tuning of the catalyst's activity and stability, enabling the coupling of even challenging substrates. Ligands with a large "bite angle," such as Xantphos, are particularly effective as they promote the crucial reductive elimination step that forms the final C-N bond.[9]

-

Broad Substrate Scope: The methodology is well-established for a wide variety of aryl/heteroaryl halides and amines.[11]

The proposed synthesis couples 2-chloropyrazine with 2-aminopyrazine, using a palladium catalyst, a phosphine ligand, and a base in an anhydrous solvent.

Synthetic Workflow Diagram

The overall process from reactants to purified product is illustrated below.

Caption: Synthetic workflow for this compound via Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the described conditions, particularly the use of anhydrous solvent and an inert atmosphere, is critical for success.

Materials & Reagents:

-

2-Chloropyrazine (1.0 eq)

-

2-Aminopyrazine (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

-

Xantphos (0.02 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

Ethyl Acetate (EtOAc) for chromatography

-

Hexanes for chromatography

-

Silica Gel (230-400 mesh)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine, 2-aminopyrazine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloropyrazine) is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Quench carefully with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Isolation: Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield this compound as a solid. Dry under high vacuum.

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound requires a suite of analytical techniques. Each method provides a unique piece of structural information, and together they offer definitive proof of structure.

Characterization Workflow Diagram

Caption: Logical workflow for the structural characterization of the synthesized compound.

Spectroscopic and Analytical Data Summary

The following table summarizes the expected analytical data for this compound (C₈H₇N₅).

| Technique | Parameter | Expected Result / Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~8.0-8.5 ppm (multiple signals, pyrazine-H), ~9.0-9.5 ppm (singlet, N-H) | The protons on the electron-deficient pyrazine rings are deshielded and appear in the aromatic region. The amine proton is also deshielded.[12][13] |

| ¹³C NMR | Number of Signals | 4-5 signals in the aromatic region (130-160 ppm) | Due to the molecule's symmetry, chemically equivalent carbons will produce a single signal. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3350-3310 cm⁻¹ (sharp, medium), ~1600-1450 cm⁻¹ (C=N, C=C stretch), ~1335-1250 cm⁻¹ (C-N stretch) | The single N-H stretch is characteristic of a secondary amine.[14][15] Aromatic ring stretches are also expected.[16][17] |

| Mass Spectrometry | m/z | [M+H]⁺ at 174.0774 | Corresponds to the exact mass of the protonated molecule (C₈H₈N₅⁺).[18] |

| Melting Point | Temperature (°C) | To be determined | A sharp melting point is an indicator of high purity. |

| X-ray Crystallography | Structural Data | N/A (requires single crystal) | Would provide definitive bond lengths, angles, and crystal packing information, including potential hydrogen bonding networks.[13][19][20] |

Conclusion and Future Outlook

This guide outlines a reliable and modern synthetic route for this compound, a compound with considerable potential in drug discovery and materials science. The Buchwald-Hartwig amination provides an efficient means of production, while the described multi-technique characterization ensures the compound's structural integrity and purity. Researchers in drug development can use this core scaffold as a starting point for creating extensive libraries of derivatives, exploring their structure-activity relationships against various therapeutic targets. The continued exploration of pyrazine-based compounds is a promising avenue for the discovery of next-generation therapeutics.[3][21]

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Pyrazine(290-37-9) 1H NMR [m.chemicalbook.com]

- 13. Crystal structure of 4-(pyrazin-2-yl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Pyrazine [webbook.nist.gov]

- 18. 2,2'-Dipyridylamine | C10H9N3 | CID 14547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to the Structural Elucidation of Di(pyrazin-2-yl)amine: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Di(pyrazin-2-yl)amine, a molecule of significant interest within medicinal chemistry, possesses a structural framework amenable to a rich variety of intermolecular interactions that dictate its solid-state properties. Understanding its three-dimensional structure is paramount for rational drug design, polymorphism screening, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound, from initial synthesis and crystallization to advanced structural elucidation and characterization. We delve into the causality behind experimental choices, offering a self-validating system of protocols that integrate single-crystal and powder X-ray diffraction with complementary spectroscopic and thermal analysis techniques. This document is intended to serve as a practical manual for researchers, offering both the "how" and the "why" behind the comprehensive structural analysis of this important heterocyclic amine.

Introduction: The Significance of Crystal Structure in Pyrazine-Based Drug Discovery

The pyrazine moiety is a well-established pharmacophore present in numerous approved and experimental drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions.[1] For molecules like this compound, the precise arrangement of molecules in the crystalline lattice—its crystal structure—governs critical physicochemical properties such as solubility, dissolution rate, melting point, and stability.[2] A thorough analysis of this structure provides invaluable insights into potential polymorphic forms, solvation states, and the intermolecular forces that can be modulated to optimize drug performance. This guide will walk through the essential steps to achieve a comprehensive understanding of the this compound crystal structure, a foundational piece of knowledge in its development as a potential therapeutic agent.

Synthesis and Crystallization: The Foundation of Structural Analysis

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction.

Proposed Synthesis of this compound

Based on established methods for analogous N-aryl amines, a palladium-catalyzed Buchwald-Hartwig amination reaction is a reliable approach.[3] This method involves the cross-coupling of an amine with a halo-heteroarene.

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-aminopyrazine (1.0 eq), 2-chloropyrazine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (2.2 eq).

-

Solvent Addition: Add anhydrous toluene as the solvent.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Growing Single Crystals

The growth of diffraction-quality single crystals is often the most challenging step. The key is to allow for the slow, ordered arrangement of molecules from a supersaturated solution.

Experimental Protocol: Slow Evaporation Method

-

Solvent Screening: Dissolve a small amount of purified this compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures) to find a solvent in which the compound is sparingly soluble at room temperature.

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature.

-

Crystallization: Filter the warm solution into a clean vial, cover it with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystals should form over a period of several days to weeks.

Core Structural Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Workflow for SC-XRD Analysis:

Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol:

-

Crystal Mounting: Carefully select a well-formed single crystal (typically <0.5 mm in each dimension) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[4] The instrument software will typically determine an optimal data collection strategy. Data is collected as a series of diffraction images at various crystal orientations.

-

Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., absorption).[5]

-

Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to optimize the fit.[5]

Deciphering the Architecture: Analysis of Crystallographic Data

The final output of an SC-XRD experiment is a Crystallographic Information File (CIF), which contains the atomic coordinates, unit cell parameters, and other essential data. The analysis focuses on intramolecular geometry and intermolecular interactions.

Intramolecular Geometry

Analysis of bond lengths and angles within the this compound molecule provides confirmation of its chemical identity. Expected values can be compared to those of similar structures reported in the Cambridge Structural Database (CSD).[6]

| Parameter | Expected Range/Value | Significance |

| C-N (Amine Bridge) | 1.38 - 1.42 Å | Indicates the degree of delocalization of the nitrogen lone pair. |

| C-N-C Angle | 128° - 133° | A wider angle suggests sp² character of the central nitrogen.[4] |

| Pyrazine Ring C-N | ~1.33 Å | Typical for aromatic heterocyclic systems.[5] |

| Pyrazine Ring C-C | ~1.39 Å | Typical for aromatic heterocyclic systems.[5] |

| Table 1: Expected Intramolecular Geometric Parameters for this compound. |

Intermolecular Interactions & Supramolecular Structure

The packing of molecules in the crystal is directed by non-covalent interactions. For this compound, the most significant interactions are expected to be N-H···N hydrogen bonds and π–π stacking.

-

Hydrogen Bonding: The secondary amine (N-H) group is an excellent hydrogen bond donor, while the pyrazine ring nitrogens are effective acceptors. It is highly probable that N-H···N hydrogen bonds will be a dominant motif, linking molecules into chains or sheets.[7][8]

-

π–π Stacking: The electron-deficient pyrazine rings are prone to stacking interactions, which will likely contribute to the overall stability of the crystal lattice.[1]

Figure 2: Expected Intermolecular Interactions in this compound.

Complementary and Corroborative Analyses

While SC-XRD provides the definitive structure, other techniques are essential for a comprehensive characterization and to validate the bulk purity of the material.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze a polycrystalline (powder) sample, providing a "fingerprint" of the crystalline phase. Its primary role here is to confirm that the bulk synthesized material corresponds to the single crystal structure determined.[2][9]

Experimental Protocol:

-

Sample Preparation: Gently grind a small amount of the crystallized material into a fine powder.

-

Data Collection: Mount the powder on a sample holder and collect a diffraction pattern over a range of 2θ angles (e.g., 5° to 40°).

-

Analysis: Compare the experimental PXRD pattern with a pattern calculated from the SC-XRD data. A match confirms the phase purity of the bulk sample.

Spectroscopic Characterization

Spectroscopic methods confirm the molecular structure and can provide information about the bonding environment, which is influenced by the crystal packing.

-

FT-IR and FT-Raman Spectroscopy: These techniques are sensitive to vibrational modes. The N-H stretching frequency in the FT-IR spectrum, for example, will be shifted to a lower wavenumber if the N-H group is involved in hydrogen bonding.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to study the local environment of atoms in the crystal lattice, providing data that is complementary to the long-range order information from XRD. Solution NMR (¹H and ¹³C) is used to confirm the molecular structure of the purified compound before crystallization.[3]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and phase transitions of the material.[12][13][14]

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum).

-

Measurement: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

-

Analysis:

-

TGA: The TGA curve plots mass versus temperature, indicating the decomposition temperature.

-

DSC: The DSC curve plots heat flow versus temperature. A sharp endotherm will indicate the melting point of the crystalline solid. The presence of other thermal events could suggest polymorphism or the presence of solvates.

-

Conclusion

The comprehensive crystal structure analysis of this compound is a multi-faceted process that integrates synthesis, crystallization, and a suite of advanced analytical techniques. By following the detailed, causality-driven protocols outlined in this guide, researchers can obtain a deep and validated understanding of the molecule's three-dimensional structure and supramolecular architecture. This knowledge is not merely academic; it is a critical foundation for the rational development of new pharmaceuticals, enabling scientists to control solid-state properties and ultimately design more effective and reliable medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Crystal structure of 4-(pyrazin-2-yl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Z,Z)-N′′-[Amino(pyrazin-2-yl)methylene]pyrazine-2-carbohydrazonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. The crystal structures of three pyrazine-2,5-dicarb-oxamides: three-dimensional supra-molecular structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 13. iajps.com [iajps.com]

- 14. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

An In-Depth Technical Guide to Di(pyrazin-2-yl)amine: Synthesis, Properties, and Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(pyrazin-2-yl)amine, a unique biheteroaromatic secondary amine, stands as a molecule of significant interest in contemporary chemical and pharmaceutical research. Its structure, composed of two electron-deficient pyrazine rings linked by a secondary amine, imparts a distinct combination of electronic, steric, and coordination properties. This guide provides a comprehensive overview of this compound, detailing its fundamental characteristics, a robust protocol for its synthesis, and a discussion of its current and potential applications, particularly in the realms of medicinal chemistry and materials science. As a Senior Application Scientist, the following content is curated to not only present established data but also to offer insights into the practical and theoretical considerations that guide research involving this compound.

Core Molecular and Physical Properties

A foundational understanding of a molecule begins with its essential identifiers and physical characteristics. This compound is a solid at room temperature with properties that make it a versatile building block in various synthetic endeavors.

| Property | Value | Source(s) |

| CAS Number | 533930-18-6 | [1][2] |

| Molecular Formula | C₈H₇N₅ | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| IUPAC Name | N-(pyrazin-2-yl)pyrazin-2-amine | |

| Appearance | Solid (predicted) | |

| Storage | Keep in a dark place, sealed in dry, room temperature | [1] |

Synthesis and Characterization: A Mechanistic Approach

The synthesis of diaryl- and di(heteroaryl)amines is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions being the most prominent and versatile methods. For a molecule like this compound, the Buchwald-Hartwig amination is the most logical and efficient synthetic strategy. This reaction allows for the formation of a carbon-nitrogen bond between a heteroaryl halide and a heteroaryl amine, a transformation that is often challenging via traditional nucleophilic aromatic substitution (SNAr) due to the electronic nature of the pyrazine ring.

The choice of the Buchwald-Hartwig amination is predicated on its broad substrate scope, functional group tolerance, and generally high yields. The catalytic cycle, a well-established mechanism, involves the oxidative addition of the heteroaryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Proposed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a self-validating system, designed with checkpoints and rationale for each step.

Reaction Scheme:

Materials:

-

2-Chloropyrazine or 2-Bromopyrazine (1.0 eq)

-

2-Aminopyrazine (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add cesium carbonate (2.0 eq). This is done first to ensure a dry, basic environment.

-

Catalyst and Ligand Addition: Add Palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq). The choice of Xantphos as a ligand is strategic; its wide bite angle is known to promote reductive elimination and prevent catalyst decomposition, which is crucial for coupling electron-deficient heteroarynes.

-

Reactant Addition: Add 2-aminopyrazine (1.1 eq) and 2-chloropyrazine (1.0 eq). A slight excess of the amine is used to ensure complete consumption of the halide.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Dioxane is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve both organic and inorganic reagents.

-

Reaction Execution: Seal the flask and heat the mixture at 100-110 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-chloropyrazine) is consumed.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to be symmetrical. Key signals would include a downfield singlet or broad singlet for the N-H proton and distinct signals for the protons on the pyrazine rings. Due to the molecule's symmetry, three distinct aromatic proton signals are anticipated.

-

¹³C NMR: The carbon NMR spectrum would also reflect the molecule's symmetry, showing a reduced number of signals corresponding to the unique carbon environments in the pyrazine rings.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight, with the molecular ion peak [M+H]⁺ expected at m/z 174.18.

Applications in Research and Drug Development

The pyrazine moiety is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] The this compound core, with its two nitrogen-rich aromatic systems, presents a compelling template for the design of novel therapeutic agents, particularly as kinase inhibitors.

Kinase Inhibitor Scaffolding

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Many kinase inhibitors are ATP-competitive, binding to the ATP pocket of the enzyme. The pyrazine ring is an effective bioisostere for other heterocyclic systems and can form crucial hydrogen bonds with the hinge region of the kinase active site. The this compound structure offers several advantages for kinase inhibitor design:

-

Hydrogen Bonding: The secondary amine linker and the pyrazine nitrogens can act as both hydrogen bond donors and acceptors.

-

Structural Rigidity and Planarity: The biheteroaromatic system provides a rigid scaffold, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.

-

Vectors for Substitution: The pyrazine rings can be functionalized at various positions to modulate potency, selectivity, and pharmacokinetic properties.

Caption: Conceptual model of this compound as a kinase inhibitor scaffold.

Ligand in Coordination Chemistry and Materials Science

The nitrogen atoms of the pyrazine rings make this compound an excellent N-donor ligand for coordinating with metal ions. This property is highly relevant in the field of materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with porous structures, constructed from metal ions or clusters linked by organic ligands.

The potential of this compound as a ligand in MOFs stems from its ability to bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The resulting MOFs could have applications in:

-

Gas Storage and Separation: The porous nature of MOFs allows for the selective adsorption of gases.

-

Catalysis: The metal centers within the MOF can act as catalytic sites.

-

Sensing: The photophysical properties of the MOF may change upon interaction with specific analytes.

Caption: Workflow for the synthesis and application of a MOF using this compound.

Conclusion and Future Outlook

This compound is a molecule with considerable untapped potential. Its straightforward, albeit modern, synthesis via Buchwald-Hartwig amination makes it an accessible building block for a wide range of research applications. For medicinal chemists, it represents a novel scaffold for the development of targeted therapies, particularly in the competitive field of kinase inhibitors. For materials scientists, its coordination capabilities open doors to new MOFs and other functional materials. As synthetic methodologies continue to advance and our understanding of the intricate roles of heterocyclic compounds in biological systems deepens, this compound is poised to become an increasingly valuable tool in the arsenal of researchers and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. 533930-18-6|this compound|BLD Pharm [bldpharm.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Di(pyrazin-2-yl)amine: From Historical Synthesis to Modern Applications

Abstract

Di(pyrazin-2-yl)amine, a symmetrical heteroaromatic secondary amine, represents a foundational scaffold in medicinal and coordination chemistry. While its direct discovery is not prominently documented in modern chemical literature, its historical synthesis can be logically reconstructed from established chemical principles of the mid-20th century. This guide provides a comprehensive overview of this compound, beginning with its plausible genesis through classical condensation reactions and progressing to modern, high-efficiency synthetic protocols such as palladium-catalyzed cross-coupling. We present detailed experimental methodologies, physicochemical characterization, and explore its contemporary significance as a structural analogue of the well-studied di(2-pyridyl)amine. The guide elucidates its role as a privileged bidentate chelating ligand and as a core fragment in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers and professionals in chemical synthesis and drug discovery, offering both historical context and practical, field-proven insights into the chemistry and application of this versatile molecule.

The Genesis of a Molecule: A Plausible History of Discovery

The specific first synthesis of this compound is not detailed in a singular, landmark publication readily accessible today. This is common for foundational molecules that may have emerged as intermediates or were synthesized before the era of digital indexing. However, we can reconstruct its most probable scientific origin based on the availability of its precursors and the prevalent synthetic techniques of the time.

The key starting materials, 2-aminopyrazine and 2-halopyrazines, were accessible to chemists by the mid-1940s. A 1946 patent, for instance, describes the synthesis of 2-aminopyrazine via the amination of 2-bromopyrazine or 2-chloropyrazine with anhydrous ammonia at elevated temperatures. Given the availability of these building blocks, the formation of the secondary amine bridge in this compound would have been a logical next step, likely attempted via classical nucleophilic aromatic substitution (SNAr) methods.

Two primary historical methods would have been considered:

-

The Ullmann Condensation: First reported in the early 20th century, the Ullmann condensation involves the copper-promoted coupling of an aryl halide with an amine, alcohol, or thiol. Historically, this reaction required harsh conditions: high temperatures (often >200 °C), polar aprotic solvents, and stoichiometric amounts of copper powder or copper(I) salts. The likely pathway would involve the reaction of 2-chloropyrazine with 2-aminopyrazine in the presence of a base (like potassium carbonate) and a copper catalyst. The driving force is the formation of a stable C-N bond, though the electron-deficient nature of the pyrazine ring would make it susceptible to such nucleophilic attack.

-

Base-Promoted SNAr: A simpler, uncatalyzed approach would involve reacting 2-chloropyrazine with the sodium or potassium salt of 2-aminopyrazine (formed by deprotonation with a strong base like sodium amide). The strongly nucleophilic pyrazinyl anion would then displace the chloride from a second molecule of 2-chloropyrazine.

These early methods, while foundational, were often plagued by low yields and the need for difficult purifications. The advent of modern cross-coupling chemistry has provided far more efficient and versatile routes, as detailed in the following sections.

Modern Synthetic Methodologies: The Buchwald-Hartwig Amination

Contemporary synthesis of di(heteroaryl)amines overwhelmingly favors palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method offers superior yields, milder reaction conditions, and a broader substrate scope compared to its classical counterparts. The causality behind this choice lies in the catalytic cycle, which efficiently overcomes the high activation energy of C-N bond formation through a sequence of oxidative addition, ligand exchange, and reductive elimination at the palladium center.

Below is a detailed, self-validating protocol for the synthesis of this compound, adapted from established procedures for similar heteroaromatic couplings.[1]

Experimental Protocol: Synthesis of this compound

Objective: To couple 2-aminopyrazine with 2-chloropyrazine via Buchwald-Hartwig amination.

Reagents & Materials:

-

2-Aminopyrazine (1.0 eq)

-

2-Chloropyrazine (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous Toluene (solvent)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Nitrogen or Argon gas supply

-

Magnetic stirrer and heating mantle

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-aminopyrazine, 2-chloropyrazine, and sodium tert-butoxide.

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ catalyst and the Xantphos ligand to the flask. The use of a bulky, electron-rich phosphine ligand like Xantphos is critical; it stabilizes the palladium(0) species and facilitates the reductive elimination step, which is often rate-limiting.

-

Solvent Addition & Degassing: Add anhydrous toluene via syringe. Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using a freeze-pump-thaw cycle (3 times). This step is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring under a positive pressure of inert gas. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.

Physicochemical and Spectroscopic Characterization

| Property | Data | Source / Comment |

| Chemical Formula | C₈H₇N₅ | Calculated |

| Molecular Weight | 173.18 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | By analogy to similar di(heteroaryl)amines |

| Melting Point | Not widely reported | Precursor 2-aminopyrazine melts at 117-120 °C.[2] The product is expected to have a higher melting point due to increased molecular weight and symmetry. |

| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) and chlorinated solvents. | Common for N-heterocyclic compounds. |

| ¹H NMR | Expected to show characteristic signals for the pyrazine rings and a broad singlet for the N-H proton. | The specific shifts would require experimental determination. |

| ¹³C NMR | Expected to show distinct signals for the carbon atoms of the pyrazine rings. | The symmetry of the molecule would simplify the spectrum. |

| Mass Spectrometry | [M+H]⁺ = 174.0774 | Calculated exact mass for the protonated molecule. |

Field Insights and Applications

The true value of this compound lies in its structural analogy to di(2-pyridyl)amine (DPA), a cornerstone ligand in coordination chemistry and a validated pharmacophore in drug discovery. The pyrazine rings, being more electron-withdrawing than pyridine rings, impart distinct electronic properties to the molecule, influencing its coordination behavior and its potential as a hydrogen bond donor/acceptor in biological systems.

Coordination Chemistry

Like DPA, this compound is an excellent bidentate, chelating ligand. The two pyrazine nitrogen atoms and the central amine nitrogen can coordinate with a metal center to form stable five-membered rings. This "pincer" configuration is crucial in stabilizing transition metal catalysts used in various organic transformations. The electron-deficient nature of the pyrazine rings can modulate the electronic properties of the metal center, potentially tuning its catalytic activity and selectivity in reactions such as polymerization, oxidation, or reduction.

References

A Technical Guide to the Theoretical and Computational Investigation of Di(pyrazin-2-yl)amine: A Molecule of Pharmaceutical Interest

Abstract

Di(pyrazin-2-yl)amine, a heterocyclic amine, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its structural framework, composed of two pyrazine rings linked by an amine bridge, offers a unique scaffold for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic, structural, and biological properties of this compound. We will delve into the practical application of Density Functional Theory (DFT) for quantum chemical calculations and molecular docking simulations to predict its potential as a bioactive compound. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design and analysis of pyrazine-based compounds.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine and its derivatives are a cornerstone in the development of a diverse array of biologically active molecules.[1][2][3] The pyrazine moiety is a six-membered aromatic heterocycle containing two nitrogen atoms, a structure that imparts unique electronic and hydrogen-bonding capabilities.[4] This versatile scaffold is found in numerous natural products and has been integral to the synthesis of a wide range of pharmaceuticals.[2][4] Notably, pyrazinamide is a first-line drug for the treatment of tuberculosis, highlighting the therapeutic potential of this class of compounds.[3] The exploration of novel pyrazine derivatives, such as this compound, is driven by the continuous search for new and effective therapeutic agents with applications in oncology, infectious diseases, and neurodegenerative disorders.[1][3][4] Computational studies, particularly theoretical and molecular modeling approaches, have become indispensable in accelerating the discovery and optimization of such compounds.[5][6][7]

Theoretical and Computational Methodologies

A robust computational investigation of this compound necessitates a multi-faceted approach, combining quantum chemical calculations with molecular docking simulations. This dual strategy allows for a comprehensive understanding of the molecule's intrinsic properties and its potential interactions with biological macromolecules.

Quantum Chemical Calculations with Density Functional Theory (DFT)

DFT has emerged as a powerful tool for predicting the electronic structure and properties of molecules with a high degree of accuracy.[8][9] These calculations provide fundamental insights into molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the reactivity and stability of this compound.

-

Structure Optimization:

-

The initial 3D structure of this compound is drawn using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field.

-

Full geometry optimization is then performed using DFT, commonly with the B3LYP functional and a 6-311++G(d,p) basis set, to locate the global energy minimum.[5] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

-

-

Vibrational Frequency Analysis:

-

Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

The calculated vibrational spectra (FT-IR and Raman) can be compared with experimental data for validation.

-

-

Electronic Property Calculation:

-

Key electronic properties are derived from the optimized geometry. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[8][10]

-

Molecular Electrostatic Potential (MESP): The MESP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[5]

-

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity index are calculated from the FMO energies to quantify the molecule's reactivity.[8][10]

-

-

Diagram: Workflow for DFT Analysis of this compound

Caption: A generalized workflow for the DFT-based theoretical analysis of this compound.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[6][11][12] This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

-

Ligand Preparation:

-

The 3D structure of this compound, optimized from DFT calculations, is used as the starting point.

-

The ligand is prepared for docking by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

-

-

Receptor Preparation:

-

A suitable protein target is selected based on the therapeutic area of interest (e.g., protein kinases for cancer, enzymes in metabolic pathways for infectious diseases).

-

The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

-

The protein is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges. The binding site is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Docking Simulation:

-

A docking algorithm (e.g., AutoDock, Glide, or GOLD) is used to systematically search for the optimal binding pose of this compound within the defined binding site of the receptor.

-

The docking process generates multiple binding poses, which are then scored based on their predicted binding affinity (e.g., in kcal/mol).

-

-

Analysis of Docking Results:

-

The top-ranked binding poses are visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the protein's active site residues.

-

Diagram: Molecular Docking Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach [frontiersin.org]

- 9. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Characterization of Di(pyrazin-2-yl)amine: A Technical Guide

Introduction

Di(pyrazin-2-yl)amine, with the molecular formula C₈H₇N₅, is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile coordination properties of its pyrazine rings and the secondary amine linker.[1] The precise elucidation of its molecular structure is paramount for understanding its chemical behavior and for the rational design of novel derivatives. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this spectroscopic data is crucial for confirming the identity, purity, and structural integrity of the compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic signatures of this important molecule.

Molecular Structure and Spectroscopic Overview

This compound consists of a central secondary amine bridge connecting two pyrazin-2-yl moieties. This symmetrical structure dictates a relatively simple yet informative spectroscopic profile. The pyrazine rings are electron-deficient aromatic systems, which significantly influences the chemical environment of the constituent protons and carbons. The secondary amine provides characteristic signals in both IR and NMR spectroscopy. Mass spectrometry reveals the molecular weight and provides insights into the fragmentation patterns, further confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The pyrazine ring protons will appear in the aromatic region, typically at downfield chemical shifts due to the deshielding effect of the electronegative nitrogen atoms.[2] The amine proton will exhibit a characteristic broad signal.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-3' | ~8.40 | Doublet | ~1.5 |

| H-5, H-5' | ~8.25 | Doublet of doublets | ~2.5, 1.5 |

| H-6, H-6' | ~8.10 | Doublet | ~2.5 |

| NH | ~9.50 | Broad Singlet | - |

Causality Behind Experimental Choices: The choice of an aprotic polar solvent like DMSO-d₆ is crucial for observing the N-H proton, which might otherwise undergo rapid exchange with protic solvents like methanol or water, leading to signal broadening or disappearance.[3] The predicted chemical shifts are based on data from similar pyrazine derivatives, where electron-withdrawing nitrogen atoms cause significant downfield shifts of the ring protons.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the molecular symmetry, showing three distinct signals for the pyrazine ring carbons. The carbon atoms attached to nitrogen will be the most deshielded.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2, C-2' | ~155 |

| C-3, C-3' | ~145 |

| C-5, C-5' | ~138 |

| C-6, C-6' | ~135 |

Expertise & Experience: The predicted chemical shifts are derived from known data for pyrazine and its derivatives.[5][6] The C-2 carbon, being directly bonded to two nitrogen atoms (one in the ring and the secondary amine), is expected to be the most downfield.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for data acquisition.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to 0-180 ppm.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are the N-H stretch of the secondary amine and the C-N and C=N stretches of the pyrazine rings.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| 3100-3000 | Weak | Aromatic C-H Stretch |

| ~1600 | Medium | C=N Stretch (Pyrazine Ring) |

| ~1580 | Medium | C=C Stretch (Pyrazine Ring) |

| ~1340 | Strong | C-N Stretch (Aromatic Amine) |

| ~850 | Strong | C-H Out-of-plane Bending |

Trustworthiness: The presence of a single, sharp N-H stretching band around 3350 cm⁻¹ is a reliable indicator of a secondary amine.[7][8] Primary amines would show two bands in this region, while tertiary amines would show none.[7] The strong C-N stretching vibration for an aromatic amine is expected in the 1335-1250 cm⁻¹ region.[7] The positions of the pyrazine ring vibrations are based on literature values for pyrazine and its derivatives.[9][10]

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 173.18 g/mol ), the molecular ion peak is expected to be prominent.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Relative Intensity | Assignment |

| 173 | High | [M]⁺˙ (Molecular Ion) |

| 145 | Medium | [M - N₂]⁺˙ or [M - HCN]⁺˙ |

| 94 | Medium | [C₄H₄N₂NH]⁺ |

| 80 | Medium | [C₄H₄N₂]⁺˙ (Pyrazine radical cation) |

| 53 | Low | [C₃H₃N]⁺˙ |

Authoritative Grounding: The molecular ion peak at m/z 173 confirms the molecular weight. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms (five in this case) will have an odd nominal molecular weight.[11] The fragmentation of aromatic amines and pyrazine derivatives often involves the loss of small neutral molecules like HCN or N₂.[12][13][14] Alpha-cleavage next to the amine is a common fragmentation pathway for amines, which in this case would lead to the pyrazine cation or related fragments.[11][15]

Key Fragmentation Pathways

The primary fragmentation of this compound under EI conditions is expected to involve cleavage of the C-N bond between the amine and one of the pyrazine rings, or fragmentation within the pyrazine rings themselves.

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

-

-

MS Detection:

-

The eluting compound enters the MS source and is ionized by a 70 eV electron beam.

-

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and self-validating system for the structural elucidation of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the molecular symmetry. IR spectroscopy identifies the key functional groups, particularly the secondary amine N-H bond. Mass spectrometry verifies the molecular weight and offers structural insights through predictable fragmentation patterns. The data and protocols presented in this guide serve as a robust reference for the characterization of this and structurally related compounds, ensuring high standards of scientific integrity in research and development.

References

- 1. ijbpas.com [ijbpas.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Pyrazine(290-37-9) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 12. m.youtube.com [m.youtube.com]

- 13. GCMS Section 6.15 [people.whitman.edu]

- 14. Pyrazine [webbook.nist.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

The Therapeutic Potential of Pyrazine Derivatives: A Technical Guide to Their Biological Activities

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at the 1 and 4 positions, represents a cornerstone scaffold in modern medicinal chemistry.[1] Its unique electronic properties and structural features make it a versatile building block in the design of novel therapeutic agents.[2] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.[3] This has led to the development of a wide array of pyrazine derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[4][5] Several pyrazine-containing drugs have successfully reached the market, highlighting the therapeutic importance of this heterocyclic system. This guide provides an in-depth technical overview of the key biological activities of pyrazine derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

I. Anticancer Activity of Pyrazine Derivatives

Pyrazine derivatives have emerged as a significant class of anticancer agents, with many compounds demonstrating potent activity against a variety of human cancer cell lines.[6][7] Their mechanisms of action are diverse, though a predominant strategy involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer progression.[8]

Mechanism of Action: Targeting Kinase Signaling Cascades

A primary mechanism by which pyrazine derivatives exert their anticancer effects is through the inhibition of protein kinases.[8] These enzymes play a pivotal role in signal transduction pathways that control cell proliferation, survival, and apoptosis.[9] Many pyrazine-based inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.[8]

One of the critical signaling pathways frequently targeted by pyrazine derivatives is the PI3K/Akt/mTOR pathway. This pathway is often hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. By inhibiting key kinases within this cascade, such as PI3K or mTOR, pyrazine compounds can effectively block downstream signaling and induce apoptosis in cancer cells.

Another important target is the MAPK/ERK pathway, which is involved in regulating cell division and differentiation. Aberrant signaling in this pathway is a hallmark of many cancers. Pyrazine derivatives have been developed to inhibit key kinases in this pathway, such as MEK and ERK, thereby halting uncontrolled cell proliferation.

The following diagram illustrates a simplified representation of how a pyrazine derivative might inhibit a kinase within a generic signaling pathway, leading to the inhibition of tumor cell proliferation and survival.

References

- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. rjpbcs.com [rjpbcs.com]

- 3. mdpi.com [mdpi.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Di(pyrazin-2-yl)amine as a Ligand in Coordination Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(pyrazin-2-yl)amine is a fascinating heterocyclic ligand that has garnered increasing interest in the field of coordination chemistry. Its unique structural motif, featuring two pyrazine rings linked by a secondary amine, provides multiple nitrogen donor sites, enabling it to coordinate with a variety of metal ions in diverse modes. This versatility makes it a valuable building block for the construction of novel coordination complexes, including discrete mononuclear and polynuclear species, as well as extended coordination polymers and metal-organic frameworks (MOFs). The resulting metal complexes exhibit a range of interesting properties with potential applications in catalysis, materials science, and medicinal chemistry. This guide provides a comprehensive overview of the synthesis, characterization, and coordination chemistry of this compound, along with detailed protocols for its use in the development of functional metal complexes.

Synthesis and Characterization of this compound

The synthesis of this compound can be approached through several established cross-coupling methodologies. While a specific, detailed protocol for its synthesis is not widely available in the literature, a plausible and efficient route can be designed based on the well-established Buchwald-Hartwig amination or the Ullmann condensation. Both methods involve the coupling of an amine with a halo-aromatic compound.

Proposed Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-nitrogen bonds.[1][2] This approach would involve the reaction of 2-aminopyrazine with 2-chloropyrazine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Figure 1: Proposed workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-aminopyrazine (1.0 eq.), 2-chloropyrazine (1.0 eq.), sodium tert-butoxide (1.4 eq.), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a phosphine ligand like XPhos (4 mol%).

-

Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Stir the mixture and heat to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization of this compound

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyrazine rings and a broad singlet for the N-H proton. The aromatic signals will likely appear in the downfield region (δ 8.0-9.0 ppm). The N-H signal can be confirmed by D₂O exchange.[3][4] |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazine rings. The carbons attached to nitrogen will be deshielded and appear at higher chemical shifts.[3][4] |

| FT-IR | A characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹.[5] Aromatic C-H and C=N stretching vibrations will also be present. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of this compound (C₈H₇N₅, M.W. = 173.18 g/mol ). |

Coordination Chemistry of this compound

This compound is a versatile ligand capable of coordinating to metal ions through its various nitrogen atoms. Its coordination behavior can be influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the presence of counter-anions or co-ligands.

Figure 2: Possible coordination modes of this compound.

Applications of this compound Metal Complexes

The unique structural and electronic properties of this compound-metal complexes make them promising candidates for a range of applications.

Catalysis: Oxidation of Alcohols

Copper complexes have been widely investigated as catalysts for the oxidation of alcohols to aldehydes and ketones, which are important transformations in organic synthesis.[6][7] this compound can serve as a ligand to stabilize copper ions and modulate their catalytic activity.

Application Protocol: Catalytic Oxidation of Benzyl Alcohol

-

Catalyst Preparation: Synthesize a copper(II) complex of this compound, for example, by reacting this compound with copper(II) chloride in a suitable solvent.

-

Reaction Setup: In a round-bottom flask, dissolve the copper catalyst (1-5 mol%) in a suitable solvent (e.g., acetonitrile).

-

Substrate Addition: Add benzyl alcohol (1.0 eq.) to the solution.

-

Oxidant Addition: Add an oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) (1.5-2.0 eq.), dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating, and monitor the progress by TLC or gas chromatography (GC).

-

Workup and Analysis: Upon completion, quench the reaction and extract the product. Analyze the product yield and selectivity by GC or NMR.

Luminescent Materials

Coordination polymers and MOFs constructed from this compound and luminescent metal ions, such as Zn(II) or Cd(II), can exhibit interesting photoluminescent properties. These materials have potential applications in sensing, light-emitting diodes (LEDs), and bio-imaging. The pyrazine rings can act as chromophores and their coordination to the metal center can influence the emission properties.[8][9]

Application Protocol: Synthesis of a Luminescent Zinc(II) Coordination Polymer

-

Reaction Mixture: In a solvothermal reactor, combine this compound (1.0 eq.) and a zinc(II) salt, such as zinc nitrate hexahydrate (1.0 eq.), in a solvent mixture (e.g., DMF/ethanol/water).

-

Solvothermal Synthesis: Seal the reactor and heat it in an oven at a specific temperature (e.g., 80-120 °C) for 24-72 hours.

-

Isolation: After slow cooling to room temperature, collect the crystalline product by filtration, wash with the solvent, and dry.

-

Characterization: Characterize the photoluminescent properties of the resulting coordination polymer using fluorescence spectroscopy to determine the excitation and emission maxima and the quantum yield.

Medicinal Chemistry: Antimicrobial and Antifungal Agents

Pyrazine derivatives and their metal complexes have been reported to possess a wide range of biological activities, including antimicrobial and antifungal properties.[10][11] Silver(I) complexes, in particular, are well-known for their antimicrobial efficacy. The coordination of this compound to silver(I) ions can lead to novel compounds with enhanced or specific biological activity.

Application Protocol: Evaluation of Antifungal Activity

-

Synthesis of Silver(I) Complex: Synthesize a silver(I) complex of this compound, for example, by reacting this compound with silver nitrate in an appropriate solvent.

-

Antifungal Assay: Evaluate the antifungal activity of the synthesized complex against relevant fungal strains (e.g., Candida albicans) using standard microdilution methods to determine the minimum inhibitory concentration (MIC).

-

Comparison: Compare the activity of the complex with that of the free ligand and a standard antifungal drug to assess the effect of coordination on the biological activity.

Conclusion

This compound is a versatile and valuable ligand in coordination chemistry, offering a platform for the design and synthesis of a wide array of metal complexes with diverse structures and functionalities. The proposed synthetic routes, along with the detailed application protocols, provide a solid foundation for researchers to explore the potential of this ligand in catalysis, materials science, and drug development. Further investigations into the coordination chemistry of this compound are expected to unveil new and exciting applications in the future.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. research.rug.nl [research.rug.nl]

Applications of Di(pyrazin-2-yl)amine in the Design and Function of Advanced Metal Complexes: A Guide for Researchers

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of Di(pyrazin-2-yl)amine (dpza) and its derivatives in the burgeoning field of coordination chemistry. We will delve into the synthesis, structural characterization, and diverse functionalities of metal complexes incorporating this versatile ligand, with a focus on their applications in supramolecular chemistry, luminescent materials, catalysis, and medicinal chemistry. This document is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols to facilitate the exploration of this exciting class of compounds.

Introduction: The Unique Coordination Chemistry of this compound

This compound is a multidentate ligand characterized by two pyrazine rings linked by a secondary amine. This unique structural motif offers several key features that make it an attractive building block for the construction of sophisticated metal complexes:

-

Multiple Coordination Sites: The presence of multiple nitrogen atoms within the pyrazine rings and the amine bridge allows for a variety of coordination modes, including monodentate, bidentate, and bridging coordination. This versatility enables the formation of diverse molecular architectures, from discrete mononuclear complexes to intricate coordination polymers.

-

Hydrogen Bonding Capabilities: The secondary amine group (-NH-) acts as a hydrogen bond donor, facilitating the formation of supramolecular assemblies through interactions with anions, solvent molecules, or other ligands.[1][2] This property is crucial for crystal engineering and the design of materials with specific network structures.

-

Tunable Electronic Properties: The pyrazine rings are π-deficient, which influences the electronic properties of the resulting metal complexes. These properties can be further tuned by introducing substituents on the pyrazine rings, allowing for the fine-tuning of photophysical and catalytic activities.

The interplay of these features allows for the rational design of metal complexes with tailored properties, paving the way for a wide range of applications.

Supramolecular Architectures and Crystal Engineering

The ability of this compound and its derivatives to form extended networks through a combination of coordination bonds and non-covalent interactions is a cornerstone of its application in supramolecular chemistry. The choice of metal ion, counter-anion, and solvent can have a profound impact on the final supramolecular architecture.

A notable example is the synthesis of Ni(II) complexes with N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine (H2dpzpda), a derivative of dpza.[2][3] In these systems, hydrogen bonds between the amino groups of the ligand and the counter-anions direct the assembly of mononuclear [Ni(H2dpzpda)2]2+ units into different architectures. For instance, the use of perchlorate anions leads to the formation of a one-dimensional (1D) chain structure, while switching to nitrate anions results in a three-dimensional (3D) network.[2] The incorporation of water molecules as co-crystallized solvent can further modify the structure, leading to the formation of a double chain.[2][3]

These findings underscore the power of hydrogen bonding as a tool for directing the self-assembly of metal-organic frameworks (MOFs) and coordination polymers with predictable and controllable dimensionality.

Visualizing Supramolecular Assembly